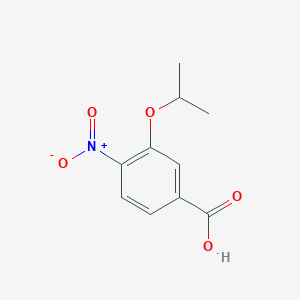

3-Isopropoxy-4-nitrobenzoic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 3-Isopropoxy-4-nitrobenzoic acid typically involves the nitration of benzoic acid derivatives followed by esterification. One common method involves the nitration of 3-hydroxybenzoic acid to form 3-hydroxy-4-nitrobenzoic acid, which is then esterified with isopropanol under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

3-Isopropoxy-4-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are used for nucleophilic substitution reactions.

Major Products Formed

Reduction: The major product is 3-Isopropoxy-4-aminobenzoic acid.

Substitution: Depending on the substituent used, various alkoxy or functionalized benzoic acids can be formed.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Isopropoxy-4-nitrobenzoic acid has garnered attention for its role as a precursor in the synthesis of biologically active compounds. Its derivatives have been investigated for their potential in disrupting protein-protein interactions, particularly in cancer research.

Case Study: Disruption of c-Myc–Max Interaction

In a study published in 2015, researchers synthesized derivatives of this compound to evaluate their ability to disrupt the c-Myc–Max protein complex. The electrophoretic mobility shift assay demonstrated that certain derivatives effectively inhibited this interaction, suggesting potential applications in cancer therapeutics .

Organic Synthesis

The compound serves as an important building block in organic synthesis. It can be transformed into various derivatives that are utilized in the production of pharmaceuticals and agrochemicals.

Table 1: Synthesis Pathways and Derivatives

| Starting Material | Reaction Type | Product | Yield (%) |

|---|---|---|---|

| This compound | Acylation | Acid Chloride | Variable |

| This compound | Coupling | Biologically active derivatives | High |

The conversion of this compound to its corresponding acid chloride has been documented, which is crucial for further coupling reactions to synthesize complex molecules .

Materials Science

This compound is also relevant in materials science, particularly in the development of polymers and coatings. Its chemical properties allow it to be incorporated into various formulations, enhancing performance characteristics.

Market Insights

The market for compounds related to nitrobenzoic acids is expanding due to their utility in specialty chemicals. The global market for 4-nitrobenzoic acid, a closely related compound, was valued at approximately USD 100 million in 2023 and is projected to reach USD 147.5 million by 2031, indicating a growing demand for nitrobenzoic derivatives like this compound .

Environmental Considerations

With increasing regulatory scrutiny on chemical manufacturing processes, the synthesis of this compound has been optimized for lower environmental impact. Recent methods emphasize high yields and reduced byproducts, making the production process more sustainable.

Table 2: Environmental Impact of Synthesis Methods

| Synthesis Method | Yield (%) | Byproducts | Environmental Impact |

|---|---|---|---|

| Traditional nitration | ~24 | High | Moderate |

| Optimized method (recent) | >50 | Minimal | Low |

Recent advancements have improved the yield significantly while minimizing harmful byproducts .

Mecanismo De Acción

The mechanism of action of 3-Isopropoxy-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isopropoxy group can also influence the compound’s solubility and bioavailability, affecting its overall activity .

Comparación Con Compuestos Similares

Similar Compounds

3-Hydroxy-4-nitrobenzoic acid: Similar in structure but with a hydroxyl group instead of an isopropoxy group.

4-Nitrobenzoic acid: Lacks the isopropoxy group, making it less hydrophobic.

3-Isopropoxybenzoic acid: Lacks the nitro group, affecting its reactivity and biological activity.

Uniqueness

3-Isopropoxy-4-nitrobenzoic acid is unique due to the presence of both the isopropoxy and nitro groups, which confer distinct chemical and biological properties.

Actividad Biológica

3-Isopropoxy-4-nitrobenzoic acid (C10H11NO5) is a compound characterized by the presence of both isopropoxy and nitro functional groups, which contribute to its unique chemical and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in research and medicine.

Chemical Structure and Properties

This compound is classified as a nitro compound, which typically exhibits diverse biological activities. The structure includes an aromatic ring with a nitro group at the para position and an isopropoxy group at the meta position, influencing its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets.

Target Interactions

- Protein Binding : The compound has been shown to disrupt protein-protein interactions, specifically the c-Myc–Max complex, which is crucial in cell proliferation and oncogenesis. In assays, it demonstrated significant inhibition at concentrations around 100 µM .

- Enzymatic Activity : It acts as a substrate for nitroaromatic dioxygenases involved in oxidative degradation pathways, leading to the release of nitrous acid and subsequent formation of protocatechuic acid .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have suggested that derivatives of this compound possess antimicrobial activities. The presence of the nitro group is often linked to increased antibacterial efficacy due to its ability to form reactive intermediates that can damage bacterial DNA .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies have indicated that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption with potential metabolic pathways involving reduction reactions. The nitro group can be reduced to an amino group under specific conditions, which may alter its biological activity significantly.

Case Studies

Several studies have focused on the biological implications of this compound:

- c-Myc–Max Interaction : In a study analyzing various derivatives, this compound was part of a library tested for its ability to disrupt c-Myc–Max/DNA complexes. It showed promising results in inhibiting this interaction, which is pivotal in cancer biology .

- Substrate Specificity Evaluation : Research on nitroaromatic dioxygenases highlighted the compound's role in the degradation pathways of nitroaromatic compounds, emphasizing its potential in bioremediation efforts .

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Hydroxy-4-nitrobenzoic acid | Hydroxyl group instead of isopropoxy | Moderate antimicrobial activity |

| 4-Nitrobenzoic acid | Lacks isopropoxy group | Lower reactivity and less hydrophobic |

| 3-Isopropoxybenzoic acid | Lacks nitro group | Reduced biological activity |

Propiedades

IUPAC Name |

4-nitro-3-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-6(2)16-9-5-7(10(12)13)3-4-8(9)11(14)15/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHZRNJOYADWDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345243 | |

| Record name | 3-Isopropoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379261-85-5 | |

| Record name | 3-Isopropoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.